3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Substitution Reactions: Subsequent substitution reactions introduce the ethyl and methyl groups at the appropriate positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxyl derivatives.
Reduction: The compound can be reduced to form amines or amides.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives.
Reduction Products: Amines, amides.
Substitution Products: Derivatives with different functional groups attached to the pyrazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown biological activity, including antimicrobial and antifungal properties.
Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
3-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is similar to other pyrazole derivatives, such as:
1,5-Dimethyl-1H-pyrazole
3,5-Dinitro-1H-pyrazole
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness: What sets this compound apart from these compounds is its specific substitution pattern and the presence of the amino group, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-amino-N-ethyl-N,2-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-11(2)8(13)6-5-7(9)10-12(6)3/h5H,4H2,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDXGDQAOIKUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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